2,2'-Azobis(2-methylpropionitrile)
Overview
Description
2,2’-Azobis(2-methylpropionitrile) is an organic compound widely used as a radical initiator in polymer chemistry. It is known for its ability to decompose and form free radicals, which are essential for initiating polymerization reactions. This compound is often used in the production of plastics, rubber, and other polymeric materials.
Mechanism of Action
Target of Action
The primary target of 2,2’-Azobis(2-methylpropionitrile), often referred to as AIBN, is the initiation of radical reactions . It is particularly used in radical polymerizations .
Mode of Action
AIBN decomposes to form two 2-cyanoprop-2-yl radicals . This decomposition process eliminates a molecule of nitrogen gas . The 2-cyanoprop-2-yl radicals formed can then interact with other organic substrates to initiate radical reactions .
Biochemical Pathways
The decomposition of AIBN and the subsequent formation of 2-cyanoprop-2-yl radicals can trigger a chain reaction in the presence of other organic substrates . This chain reaction can lead to the formation of polymers in the case of radical polymerizations .
Result of Action
The result of AIBN’s action is the initiation of radical reactions, particularly radical polymerizations . This leads to the formation of polymers, which have numerous applications in various industries .
Action Environment
The action of AIBN is influenced by environmental factors such as temperature and the presence of other organic substrates . AIBN decomposes at about 70°C, releasing nitrogen gas and forming 2-cyanoprop-2-yl radicals . It should be stored below 10°C to prevent slow decomposition . Moreover, AIBN can explode when mixed with acetone or heptane .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2,2’-Azobis(2-methylpropionitrile) plays a crucial role as a radical initiator. It decomposes to form two 2-cyanoprop-2-yl radicals, which can initiate free-radical polymerizations and other radical-induced reactions . The 2-cyano-2-propyl radical is stabilized by the -CN group .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to form two 2-cyanoprop-2-yl radicals . These radicals can initiate free-radical polymerizations and other radical-induced reactions . They can also interact with other biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Azobis(2-methylpropionitrile) can change over time. It decomposes at temperatures above 40 °C, but in experiments, this is more commonly done at temperatures between 66-72 °C . Over time, this can lead to the generation of more free radicals, influencing its effects on cellular function .
Dosage Effects in Animal Models
It is known to be toxic, and its decomposition products can be harmful if absorbed through the skin or inhaled
Transport and Distribution
It is known to be insoluble in water but soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) can be synthesized by dissolving 2,2’-Azobis(2-methylpropionitrile) in 95% alcohol and heating it to near boiling. The solution is then quickly filtered and cooled to obtain white crystals. The product is further purified by recrystallization with methanol .
Industrial Production Methods
In industrial settings, 2,2’-Azobis(2-methylpropionitrile) is produced using a similar method but on a larger scale. The compound is typically synthesized in large reactors where the reaction conditions are carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to form free radicals. These radicals can initiate various polymerization reactions, including the polymerization of vinyl acetate, acrylate, and other monomers .
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) occurs at temperatures above 40°C, with optimal conditions typically between 66-72°C . The radicals formed can react with a variety of monomers to form polymers.
Major Products Formed
The major products formed from the reactions initiated by 2,2’-Azobis(2-methylpropionitrile) are polymers such as polystyrene, polyacrylonitrile, and other vinyl polymers .
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers.
Biology: It is employed in the preparation of molecularly imprinted polymers for biological assays.
Medicine: It is used in the development of drug delivery systems and other biomedical applications.
Industry: It serves as a foaming agent in the production of plastics and rubber.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) is often compared with other azo compounds such as 4,4’-Azobis(4-cyanovaleric acid) and 1,1’-Azobis(cyclohexanecarbonitrile). These compounds also serve as radical initiators but differ in their decomposition temperatures and the types of radicals they form . The unique aspect of 2,2’-Azobis(2-methylpropionitrile) is its relatively low decomposition temperature and the stability of the radicals it forms, making it suitable for a wide range of polymerization reactions .
Properties
IUPAC Name |
2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAIFHULBGXAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=NC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4, Array | |
Record name | AZODIISOBUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2545 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026457, DTXSID70859108 | |
Record name | Azobisisobutyronitrile | |
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Record name | trans-Azo-2-cyanoisopropane | |
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Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water and denser than water. Moderately toxic by ingestion. Readily ignited by sparks or flames. Burns intensely and persistently. Toxic oxides of nitrogen produced during combustion. Used as a catalyst, in vinyl polymerizations and a blowing agent for plastics., Dry Powder; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Fine white crystals; [MSDSonline], WHITE POWDER. | |
Record name | AZODIISOBUTYRONITRILE | |
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Record name | Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |
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Record name | Azobis(isobutyronitrile) | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Solubility |
SOL IN METHANOL @ 0, 20, 40 °C: 1.8, 4.96, 16.06 G/100 ML; SOL IN ETHANOL @ 0, 20, 40 °C: 0.58, 2.04, 7.15 G/100 ML, INSOL IN WATER; SOL IN MANY ORG SOLVENTS; SOL IN VINYL MONOMERS, Solubility in water at 20 °C: none | |
Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Density |
1.1 g/cm³ | |
Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Vapor Pressure |
0.0067 [mmHg], Vapor pressure, Pa at 20 °C: | |
Record name | Azobis(isobutyronitrile) | |
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Color/Form |
CRYSTALS FROM ETHANOL + WATER, WHITE POWDER | |
CAS No. |
78-67-1, 34241-39-9 | |
Record name | AZODIISOBUTYRONITRILE | |
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Record name | Azobisisobutyronitrile | |
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Record name | 2,2'-Azobisisobutyronitrile | |
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Record name | (E)-Azobis(isobutyronitrile) | |
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Record name | AIBN | |
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Record name | Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |
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Record name | trans-Azo-2-cyanoisopropane | |
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Record name | 2,2'-dimethyl-2,2'-azodipropiononitrile | |
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Record name | 2,2'-AZOBISISOBUTYRONITRILE | |
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Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Melting Point |
221 °F (105 °C) | |
Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |
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Retrosynthesis Analysis
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